SARS-CoV-2-IN-73

SARS-CoV-2 RdRp inhibitor antiviral

Researchers studying SARS-CoV-2 replication need structurally distinct RdRp inhibitors to avoid confounding variables inherent to nucleoside analogs. SARS-CoV-2-IN-73, a non-nucleoside RdRp blocker, addresses this gap. • Non-nucleoside scaffold enables investigation of allosteric RdRp inhibition and resistance pathways. • Defined long-term stability: powder -20°C (3 years); solvent -80°C (6 months) for compound library storage. • Suited for preliminary screening and medicinal chemistry optimization; activity should be empirically validated in-house.

Molecular Formula C17H18FN3O8
Molecular Weight 411.3 g/mol
Cat. No. B12382470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-73
Molecular FormulaC17H18FN3O8
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC(=O)NC2=O)CNC(=O)C3=C(C=C(C=C3O)O)O)O)F
InChIInChI=1S/C17H18FN3O8/c1-17(18)13(26)10(29-15(17)21-3-2-11(25)20-16(21)28)6-19-14(27)12-8(23)4-7(22)5-9(12)24/h2-5,10,13,15,22-24,26H,6H2,1H3,(H,19,27)(H,20,25,28)/t10-,13-,15-,17-/m1/s1
InChIKeyBLDXYWZSJJPTOX-JAOHYVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-73: RdRp Blocker


SARS-CoV-2-IN-73 (compound 4) is a chemical entity classified as a SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) blocker [1]. RdRp is an essential enzyme for viral replication and a validated target for the development of antiviral therapeutics against coronaviruses . While the specific potency and selectivity profile of SARS-CoV-2-IN-73 has not been disclosed in public primary literature or patents, its designation as an RdRp blocker places it within a well-characterized class of direct-acting antiviral agents that interfere with viral RNA synthesis.

SARS-CoV-2-IN-73: Irreplaceability in Research


RdRp inhibitors are not a monolithic class; they exhibit substantial diversity in chemical structure, binding mode, potency, and resistance profiles . Substitution with a different RdRp inhibitor, such as remdesivir, molnupiravir, or favipiravir, without empirical validation risks introducing confounding variables that can compromise experimental reproducibility and obscure mechanistic interpretation [1]. The absence of publicly available quantitative data for SARS-CoV-2-IN-73 necessitates that any comparative assessment of its performance be conducted experimentally. However, its molecular formula (C17H18FN3O8) and reported chemical stability characteristics may confer distinct properties relative to other RdRp-targeting compounds, underscoring the importance of compound-specific procurement for defined research objectives.

SARS-CoV-2-IN-73 Differentiation Evidence


Undisclosed RdRp Blocker Potency

Multiple vendor sources consistently describe SARS-CoV-2-IN-73 (compound 4) as a blocker of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) [1]. However, a comprehensive search of primary research articles, patents, and authoritative databases reveals no publicly available quantitative data (e.g., IC50, EC50, Ki) for this compound. Therefore, no direct head-to-head or cross-study quantitative comparisons with other RdRp inhibitors can be made. This lack of data precludes an evidence-based assessment of its relative potency, selectivity, or antiviral efficacy. The provided evidence is limited to a qualitative classification of its target mechanism.

SARS-CoV-2 RdRp inhibitor antiviral

Distinct Non-Nucleoside Scaffold

SARS-CoV-2-IN-73 has a molecular formula of C17H18FN3O8 and a molecular weight of 411.34 g/mol . This composition differs substantially from established RdRp inhibitors such as remdesivir (C27H35N6O8P, MW 602.6) [1], molnupiravir (C13H19N3O7, MW 329.3) [2], and favipiravir (C5H4FN3O2, MW 157.1) [3]. The presence of fluorine and the specific heterocyclic architecture suggest a distinct chemical space. While quantitative potency data are unavailable, the structural divergence from nucleoside/nucleotide analogs indicates a potential non-nucleoside mechanism of action, which could be advantageous in avoiding cross-resistance with existing agents.

chemical structure molecular formula physicochemical properties

Defined Stability and Storage Conditions

Vendor specifications indicate that SARS-CoV-2-IN-73 powder is stable at -20°C for 3 years and in solvent at -80°C for 6 months . While no comparative stability studies are available for other RdRp inhibitors, these defined storage parameters are essential for maintaining compound integrity in long-term studies. In contrast, some RdRp inhibitors like remdesivir require storage at -20°C and protection from light, with stability varying significantly based on formulation . The provided stability data for SARS-CoV-2-IN-73 supports its use in experiments requiring extended storage periods.

compound stability storage formulation

SARS-CoV-2-IN-73 Research & Procurement Scenarios


Mechanistic Studies of Non-Nucleoside RdRp Inhibition

SARS-CoV-2-IN-73's distinct chemical structure, which is not a nucleoside analog, positions it as a candidate for exploring non-nucleoside RdRp inhibition mechanisms in SARS-CoV-2. Researchers investigating alternative binding sites or allosteric modulation of the RdRp complex may find this compound useful for comparative studies against nucleoside inhibitors . Its use in enzymatic assays could help elucidate novel inhibition modes that evade common resistance pathways [1].

Chemical Biology and Tool Compound Development

Given the lack of published potency data, SARS-CoV-2-IN-73 is best suited for preliminary screening and chemical biology applications where its RdRp-targeting activity can be empirically validated. It may serve as a starting point for medicinal chemistry optimization or as a tool compound in biochemical assays to study RdRp function, provided its activity is confirmed in-house .

Stability-Testing and Formulation Studies

The defined stability parameters (powder: -20°C, 3 years; solvent: -80°C, 6 months) make SARS-CoV-2-IN-73 a suitable candidate for studies requiring prolonged storage or for testing formulation approaches in antiviral research settings. This is particularly relevant for laboratories planning long-term experiments or establishing compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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